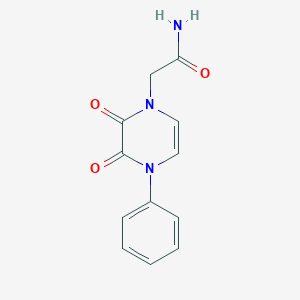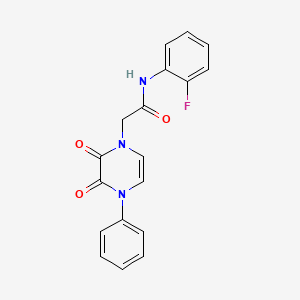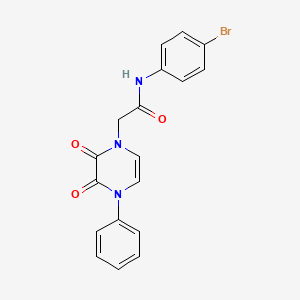![molecular formula C18H16N2O3 B6518102 1-[(3-methoxyphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 904525-94-6](/img/structure/B6518102.png)
1-[(3-methoxyphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxyphenyl)methyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione (MPTPT) is a four-ring heterocyclic compound that is widely used in scientific research. MPTPT has been found to possess a wide range of biochemical and physiological properties, and has been used to study various biological phenomena, including apoptosis, inflammation, and cell cycle regulation.
Applications De Recherche Scientifique
1-[(3-methoxyphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been widely used in scientific research, as it has been found to possess a wide range of biochemical and physiological properties. It has been used to study various biological phenomena, including apoptosis, inflammation, and cell cycle regulation. This compound has also been used to study the effects of oxidative stress, as well as to investigate the role of mitochondrial dysfunction in neurodegenerative diseases such as Parkinson’s disease.
Mécanisme D'action
The precise mechanism of action of 1-[(3-methoxyphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione is still not fully understood. However, it is believed to act as an inhibitor of mitochondrial complex I, which is involved in the production of energy in the form of ATP. By blocking the activity of complex I, this compound can induce oxidative stress, which can lead to the death of cells.
Biochemical and Physiological Effects
This compound has been found to induce a wide range of biochemical and physiological effects in cells. It has been found to induce apoptosis and necrosis in a variety of cell types, including neuronal cells. It has also been found to inhibit the activity of several enzymes, including cytochrome c oxidase and NADH dehydrogenase, as well as to reduce the activity of mitochondrial respiration.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-[(3-methoxyphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione in lab experiments has several advantages, including its relatively simple synthesis method, its ability to induce a wide range of biochemical and physiological effects, and its ability to induce oxidative stress. However, there are also some limitations associated with its use, such as its potential toxicity and its relatively short half-life.
Orientations Futures
There are several potential future directions for 1-[(3-methoxyphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione research. These include further investigation into its mechanism of action and its effects on various cellular processes, as well as the development of more efficient and less toxic synthesis methods. Additionally, further research into the potential therapeutic applications of this compound, such as its use in the treatment of neurodegenerative diseases, could be explored. Finally, further research into the potential use of this compound as a diagnostic tool could also be conducted.
Méthodes De Synthèse
1-[(3-methoxyphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione can be synthesized through a two-step process, starting with the condensation of 3-methoxybenzaldehyde and 4-phenylpyrazole-2-carboxylic acid to form 1-(3-methoxyphenyl)methyl-4-phenylpyrazole-2-carboxylic acid. This intermediate is then reacted with thionyl chloride in the presence of pyridine to form this compound. This method is relatively simple and efficient, and can be completed in a few hours.
Propriétés
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-phenylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-23-16-9-5-6-14(12-16)13-19-10-11-20(18(22)17(19)21)15-7-3-2-4-8-15/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOZXKCCBFGOBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518019.png)
![5-bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide](/img/structure/B6518024.png)
![3-cyclohexyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide](/img/structure/B6518028.png)
![N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518031.png)
![2-ethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide](/img/structure/B6518039.png)
![N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-N-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B6518045.png)
![2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6518055.png)
![1-[(2-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518056.png)
![1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518071.png)
![2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6518072.png)
![1-[(3-methylphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518075.png)


